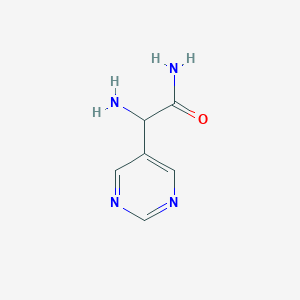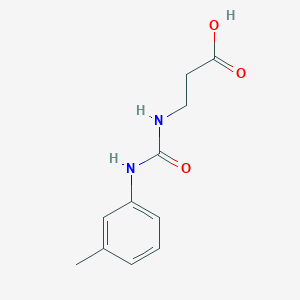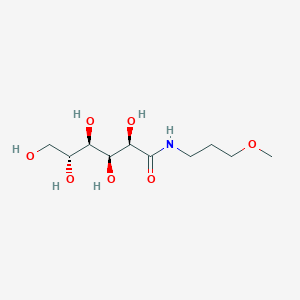
Tetrahydrodeoxycortisol
Vue d'ensemble
Description
Analyse Biochimique
Biochemical Properties
Tetrahydrodeoxycortisol plays a role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is significantly associated with the cytochrome P450 (CYP) isoform CYP11B1 . The nature of these interactions involves the conversion of 11-deoxycortisol to this compound.
Cellular Effects
It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors
Transport and Distribution
It is not clear if there are any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .
Subcellular Localization
It is not clear if there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Tétrahydro-11-désoxycortisol implique généralement la réduction du 11-désoxycortisol. Le processus comprend l'utilisation d'agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) dans des conditions contrôlées pour obtenir la réduction souhaitée .
Méthodes de production industrielle
La production industrielle du Tétrahydro-11-désoxycortisol suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de matières premières de haute pureté et de mesures strictes de contrôle de la qualité pour garantir la constance et la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le Tétrahydro-11-désoxycortisol subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut convertir le Tétrahydro-11-désoxycortisol en 11-désoxycortisol en utilisant des agents oxydants comme le chlorochromate de pyridinium (PCC).
Réduction : Comme mentionné, la réduction du 11-désoxycortisol en Tétrahydro-11-désoxycortisol est une réaction courante.
Réactifs et conditions courants
Agents oxydants : Chlorochromate de pyridinium (PCC), trioxyde de chrome (CrO3)
Agents réducteurs : Borohydrure de sodium (NaBH4), hydrure de lithium et d'aluminium (LiAlH4)
Réactifs de substitution : Chlorures d'acyle, chlorures de sulfonyle
Principaux produits formés
Oxydation : 11-désoxycortisol
Réduction : Tétrahydro-11-désoxycortisol
Substitution : Divers dérivés acylés ou sulfonés
Applications De Recherche Scientifique
Le Tétrahydro-11-désoxycortisol a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme étalon de référence dans l'étude du métabolisme et de la synthèse des stéroïdes.
Biologie : Le composé est utilisé dans la recherche sur la fonction des glandes surrénales et la stéroïdogénèse.
Médecine : Il sert de biomarqueur pour diagnostiquer et surveiller des conditions telles que le déficit en 11β-hydroxylase et les tumeurs surrénales.
Industrie : Le Tétrahydro-11-désoxycortisol est utilisé dans la production de trousses de diagnostic et de réactifs de recherche
Mécanisme d'action
Le Tétrahydro-11-désoxycortisol exerce ses effets principalement par son rôle dans le métabolisme des stéroïdes. Il est un métabolite du 11-désoxycortisol et est impliqué dans la régulation de la synthèse du cortisol. Le composé interagit avec diverses enzymes de la voie stéroïdogène, notamment les enzymes du cytochrome P450 comme la CYP11B1 .
Mécanisme D'action
Tetrahydro-11-deoxy Cortisol exerts its effects primarily through its role in steroid metabolism. It is a metabolite of 11-deoxycortisol and is involved in the regulation of cortisol synthesis. The compound interacts with various enzymes in the steroidogenic pathway, including cytochrome P450 enzymes like CYP11B1 .
Comparaison Avec Des Composés Similaires
Composés similaires
11-Désoxycortisol : Un précurseur dans la synthèse du cortisol, avec des voies métaboliques similaires.
Tétrahydrocortisol : Un autre métabolite de la voie de synthèse du cortisol, qui diffère par la présence d'un groupe hydroxyle supplémentaire.
21-Désoxycortisol : Un composé apparenté impliqué dans la stéroïdogénèse surrénalienne.
Unicité
Le Tétrahydro-11-désoxycortisol est unique en raison de son rôle spécifique en tant que métabolite urinaire principal du 11-désoxycortisol. Ses niveaux élevés dans certaines conditions médicales en font un biomarqueur précieux à des fins de diagnostic .
Propriétés
IUPAC Name |
1-[(3R,5R,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h13-17,22-23,25H,3-12H2,1-2H3/t13-,14-,15-,16+,17+,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTAPIKFKZGAGM-FAIYVORSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018945 | |
| Record name | Tetrahydro-11-deoxycortisol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tetrahydrodeoxycortisol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005972 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
68-60-0 | |
| Record name | Tetrahydro-11-deoxycortisol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-11-deoxycortisol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC53901 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53901 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetrahydro-11-deoxycortisol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3α,17,21-trihydroxy-5β-pregnan-20-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.628 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetrahydrodeoxycortisol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0005972 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Tetrahydrodeoxycortisol (THS) used to evaluate adrenal function?
A1: this compound (THS) is a metabolite of 11-deoxycortisol, a precursor to cortisol. The ratio of THS to other cortisol metabolites, particularly tetrahydrocortisol (THF), serves as an index of 11β-hydroxylase activity. [, ] This enzyme is crucial for the final step in cortisol synthesis. By measuring the THS/THF ratio in urine, researchers and clinicians can assess the efficiency of 11β-hydroxylase. [, ] A higher ratio suggests reduced enzyme activity, which can be indicative of certain adrenal disorders.
Q2: What is the significance of the genetic variation in the CYP11B1 gene in relation to this compound (THS)?
A2: The CYP11B1 gene encodes 11β-hydroxylase, the enzyme responsible for converting 11-deoxycortisol to cortisol. [, ] Studies have shown a strong association between polymorphisms in the CYP11B1 gene and urinary THS excretion rates. [] Specifically, the rs6387 polymorphism in intron 3 of CYP11B1 was significantly associated with THS levels. [] These findings suggest that genetic variations in CYP11B1 can impact 11β-hydroxylase efficiency and consequently affect THS levels. This has important implications for understanding inter-individual variability in cortisol synthesis and potential susceptibility to related disorders.
Q3: Can this compound (THS) levels be used to detect the administration of certain corticosteroids?
A3: Yes, the ratio of tetrahydrocortisol (THF) to THS in urine can be used as a screening tool for the systemic administration of cortisone and hydrocortisone. [] This ratio is expected to be altered in individuals receiving these medications due to their influence on cortisol metabolism.
Q4: Is there a familial pattern associated with corticosteroid levels, including this compound (THS)?
A5: Yes, research indicates a strong familial pattern in plasma and urine levels of several corticosteroids, including THS. [] The Scottish Adult Twin Study found that basal plasma concentrations of 11-deoxycorticosterone (DOC), a precursor to THS, were significantly correlated in both monozygotic and dizygotic twins. [] Furthermore, 24-hour urinary THS excretion rates exhibited significant heritability (H2 = 0.59) in the same study. [] These findings suggest that genetic factors contribute to the variation in corticosteroid levels, including THS, observed within families.
Q5: Can you explain the association between the CYP17A1 gene and this compound (THS) levels?
A6: While the CYP17A1 gene primarily encodes the enzyme 17α-hydroxylase/17,20 lyase, which plays a role in aldosterone and cortisol synthesis upstream of 11β-hydroxylase, research suggests a potential link between common polymorphisms at this locus and corticosteroid phenotype, including THS. [] For example, the study found an association between the rs2150927 polymorphism and the ratio of tetrahydrodeoxycorticosterone (THDOC) to THS, used as an index of 17α-hydroxylation. [] This finding indicates that genetic variations in CYP17A1 might indirectly influence THS levels through their impact on upstream steroidogenesis.
Q6: Has this compound (THS) been studied in the context of any specific diseases?
A7: While not extensively covered in the provided abstracts, one study explored hormonal and metabolic changes in children with chronic sinusitis. [] Although no direct correlation was found between THS and the disease, this study highlights the potential of investigating THS levels in various pathological conditions to uncover potential associations.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(2R,4R,5S,6R)-3,3,4,5-tetrahydroxy-2-propoxy-6-[[(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-4-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B135464.png)







![(S)-3-Amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B135482.png)




